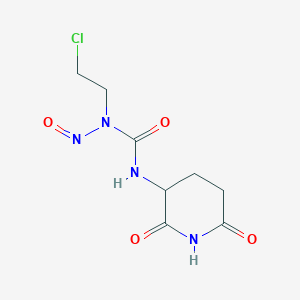
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the field of oncology. This compound belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.
Métodos De Preparación
The synthesis of 1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with a suitable piperidine derivative. The reaction conditions often require the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the nitrosourea group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrosourea group into an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution. Major products formed from these reactions include oxides, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea functionality into molecules.
Biology: Studied for its effects on cellular processes, particularly DNA cross-linking and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit tumor growth.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair pathways.
Comparación Con Compuestos Similares
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea can be compared with other nitrosoureas such as:
Carmustine: Another nitrosourea used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine: Similar to carmustine, but with a longer half-life and different pharmacokinetic properties.
Streptozocin: A nitrosourea with selective toxicity towards pancreatic beta cells, used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other nitrosoureas.
Propiedades
Número CAS |
13909-02-9 |
|---|---|
Fórmula molecular |
C8H11ClN4O4 |
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
Clave InChI |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
13909-02-9 |
Vida útil |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
Solubilidad |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
Sinónimos |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















